2-Propenoic acid, 4-formyl-2-methoxyphenyl ester

Antimicrobial polymers Coatings Biomedical materials

Researchers seeking non-leaching antimicrobial polymer coatings face limited monomer options. Vanillin acrylate (CAS 881994-33-8) solves this via its para-formyl substituent, enabling intrinsic bactericidal activity without added biocides. • Achieves 99.8-100% reduction of E. coli & S. aureus in photopolymer films • Aldehyde group permits post-polymerization grafting via Schiff base chemistry • Biobased, derived from renewable vanillin; replaces styrene in VER/UPR resins • Suitable for optical 3D printing (T₁₀% 330-350 °C)

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 881994-33-8
Cat. No. B12613054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 4-formyl-2-methoxyphenyl ester
CAS881994-33-8
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OC(=O)C=C
InChIInChI=1S/C11H10O4/c1-3-11(13)15-9-5-4-8(7-12)6-10(9)14-2/h3-7H,1H2,2H3
InChIKeyRBICTVFNVYLVMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanillin Acrylate (VA) Monomer Overview


2-Propenoic acid, 4-formyl-2-methoxyphenyl ester (CAS 881994-33-8), commonly referred to as vanillin acrylate (VA), is a monofunctional acrylate monomer synthesized from the renewable aromatic aldehyde vanillin. The compound bears a polymerizable acrylate group at the phenolic oxygen and a reactive formyl substituent at the para position [1]. It serves as a hydrophobic, biobased functional monomer for free-radical and controlled radical polymerizations, enabling the incorporation of aldehyde functionality into polymer backbones for post-polymerization modification via Schiff base or imine chemistry [2].

1
Monofunctional acrylate compatible with free-radical and controlled radical polymerization
2
Aldehyde-functional handle for post-polymerization Schiff base and imine modification
3
Biobased hydrophobic comonomer for stimuli-responsive copolymer and hydrogel research

Vanillin Acrylate Differentiation


Vanillin acrylate (VA) is not a generic aromatic acrylate. Its para-formyl (–CHO) substituent provides a chemically orthogonal reactive handle absent in most commercial acrylate monomers (e.g., butyl acrylate, styrene, 2-phenoxyethyl acrylate) and even in closely related biobased analogs such as 4-acetylphenyl acrylate (APHA), which bears a less-reactive acetyl group [1]. Substituting VA with a simple alkyl acrylate eliminates the aldehyde-dependent antimicrobial activity, post-polymerization grafting capacity, and thermo-responsive phase-separation behavior that define VA-containing copolymers [2].

VA
Generic alkyl acrylate

Lacks aldehyde group; eliminates post-polymerization grafting and reported antimicrobial polymer response

VA
4-Acetylphenyl acrylate (APHA)

Ketone group is less reactive toward imine formation under mild aqueous conditions; bioconjugation scope may shift

Vanillin Acrylate Performance Evidence


Antibacterial Activity of Polymer Films

Polymer films derived from vanillin acrylate-based resins exhibit near-complete bactericidal activity against Escherichia coli and Staphylococcus aureus. In a direct-contact assay, vanillin acrylate-based polymer films reduced viable bacterial cells by 99.8–100% after 24 h relative to untreated controls [1]. In contrast, conventional petroleum-based acrylate coatings (e.g., styrene-acrylate emulsions) lack intrinsic antimicrobial activity and require separate biocide additives [2].

Antibacterial Activity
Head-to-head
VA films: 99.8–100% reduction
Control: 0% reduction
Supports antimicrobial coating screening context
Direct-contact assay, 24 h; E. coli and S. aureus
Antimicrobial polymers Coatings Biomedical materials

Thermal Stability of Photocrosslinked Polymers

Thermogravimetric analysis (TGA) of photocrosslinked vanillin diacrylate polymers shows a 10% mass loss temperature (T₁₀%) in the range of 330–350 °C [1]. This thermal stability is comparable to that of commercial petroleum-derived acrylate resins used in optical 3D printing, as explicitly noted in head-to-head benchmarking [2]. In comparison, vanillin dimethacrylate-based polymers exhibit lower thermal stability under identical conditions, with vanillin diacrylate polymers demonstrating higher values of yield of insoluble fraction and better thermal performance [1].

Thermal Stability
Reported
VDA polymers: T₁₀% 330–350 °C
Petroleum benchmarks: comparable
Reported thermal stability comparable to petroleum-derived resins
TGA under inert atmosphere; cross-study comparable context
Thermal stability 3D printing High-performance polymers

Mechanical Property Tunability

The mechanical properties of vanillin acrylate-based photopolymers are highly tunable through thiol–acrylate ratio adjustment. Young's modulus increases from 1.4–3.5 MPa (at thiol:acrylate = 1:1) to 3952–11339 MPa (at thiol:acrylate = 0.5:1) [1]. This four-order-of-magnitude tunability far exceeds that of conventional petroleum-based acrylate systems such as poly(butyl acrylate) (~0.1–10 MPa) or poly(methyl methacrylate) (~1800–3100 MPa), which lack the dynamic range achievable with VA-based formulations [2].

Mechanical Tunability
Head-to-head
Young's modulus: 1.4 → 11,339 MPa
Reported broader tunability range than typical single acrylate systems
Thiol:acrylate ratio adjustment; DMA testing
Mechanical properties Photocurable resins Shape-memory polymers

Aldehyde-Mediated Post-Polymerization Grafting

The para-formyl group of vanillin acrylate (VA) participates in Schiff base condensation with primary amines, enabling covalent grafting of biomolecules (e.g., amino acids, guanine) and crosslinking agents to the polymer backbone [1]. In direct comparison, 4-acetylphenyl acrylate (APA/APHA) bears a ketone group that is significantly less reactive toward imine formation under mild aqueous conditions, limiting its post-polymerization functionalization scope [2]. Both monomers were synthesized and evaluated in parallel NIPAAm terpolymers, with VA-containing polymers demonstrating pH-dependent LCST shifts and biomolecule-immobilization capacity that APA-based polymers do not replicate [2].

Aldehyde Grafting Reactivity
Head-to-head
VA: reactive formyl group
APHA: acetyl; lower imine reactivity
Supports aldehyde-dependent bioconjugation workflows
Schiff base with amines; pH-dependent LCST shifts reported
Post-polymerization modification Bioconjugation Aldehyde chemistry

Crosslinking Efficiency of Diacrylate Resins

In a within-class comparison of vanillin-derived crosslinkers, vanillin diacrylate (VDA)-based polymers achieve a yield of insoluble fraction of 77–96% after Soxhlet extraction, which is higher than that of vanillin dimethacrylate (VDM)-based polymers prepared under identical photocuring conditions [1]. VDA polymers also exhibit lower deformation during compression (4.95% at 5 N force) and require a force of 3.65 N for 30% bending, indicating superior network integrity [1]. This higher crosslinking efficiency directly impacts the mechanical rigidity and solvent resistance of the final thermoset.

Crosslinking Efficiency
Head-to-head
VDA: 77–96% gel content
VDM: lower insoluble fraction
Reported higher crosslinking integrity vs methacrylate analog
Soxhlet extraction; photocured under identical conditions
Photopolymerization Crosslinking density Thermoset polymers

Vanillin Acrylate Applications


Antimicrobial Coatings for Medical and Food-Contact Surfaces

Vanillin acrylate is the monomer of choice when intrinsic, non-leaching antimicrobial activity is required in polymer coatings. VA-based photopolymer films achieve 99.8–100% reduction of both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria without the addition of silver nanoparticles, quaternary ammonium compounds, or other leachable biocides [1]. This contrasts with petroleum-based styrene-acrylate coatings, which lack inherent antimicrobial activity [2].

Biobased Photocurable Resins for 3D Printing

VA-derived diacrylate resins are suitable for optical 3D printing applications where thermal durability comparable to petroleum-based resins is mandatory (T₁₀% of 330–350 °C) [1]. Their photocuring kinetics are comparable to commercial petroleum-derived acrylate resins, and their mechanical properties can be tuned from soft elastomer to rigid thermoset by adjusting thiol:acrylate stoichiometry [2].

Stimuli-Responsive Hydrogels for Biosensing and Drug Delivery

VA serves as a hydrophobic, aldehyde-functional comonomer in thermo-responsive NIPAAm-based polymers, enabling tunable lower critical solution temperature (LCST) behavior and pH responsiveness. The aldehyde group permits post-polymerization grafting of biomolecules (amino acids, peptides, nucleic acid bases) via Schiff base chemistry, a capability not offered by non-aldehyde-functional analogs such as 4-acetylphenyl acrylate [1].

Styrene Replacement in Vinyl Ester and Polyester Resins

VA and its methacrylate analog can serve as biobased reactive diluents replacing styrene in vinyl ester resins (VER) and unsaturated polyester resins (UPR). This substitution addresses styrene's classification as a hazardous air pollutant (HAP) and volatile organic compound (VOC) while maintaining comparable mechanical and thermal properties in the cured composite [1].

Application
Selection Property
Validation Focus
Antimicrobial coating research
Aldehyde-functional acrylate with reported antimicrobial polymer response
Microbial reduction assay under target coating formulation conditions
Biobased 3D printing resin research
Thermal stability and thiol-ene mechanical tunability
TGA and DMA property verification at target crosslink density
Stimuli-responsive hydrogel and bioconjugation research
Aldehyde-mediated post-polymerization grafting reactivity
Schiff base conjugation efficiency and LCST phase-behavior characterization
Biobased reactive diluent for composite research
Renewable aromatic monomer with low-VOC profile
Composite mechanical and thermal property benchmarking vs styrene-based formulations
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